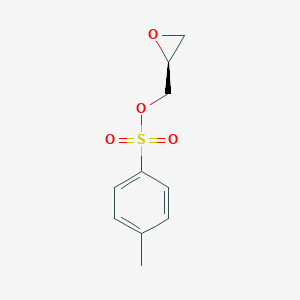

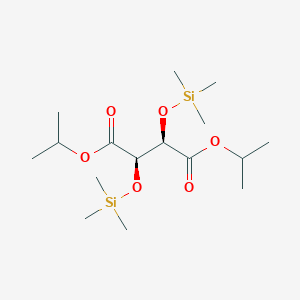

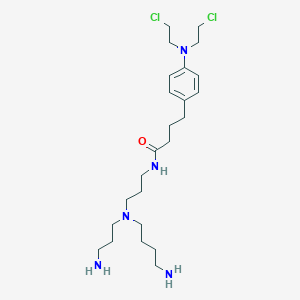

![molecular formula C22H23N5O5 B135104 2-[2-(2-Naphthalenyl)ethoxy]adenosine CAS No. 131865-99-1](/img/structure/B135104.png)

2-[2-(2-Naphthalenyl)ethoxy]adenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(2-Naphthalenyl)ethoxy]adenosine” is a chemical compound with the molecular formula C22H23N5O5 . It is also known by its English synonyms WRC 0018, 2-[2-(2-Naphthylethoxy)adenosine], and Adenosine, 2-[2-(2-naphthalenyl)ethoxy]- .

Molecular Structure Analysis

The molecular structure of “2-[2-(2-Naphthalenyl)ethoxy]adenosine” is represented by the molecular formula C22H23N5O5 . The average mass of this compound is 437.448 Da .Scientific Research Applications

Nucleotide Synthesis : Wagner and Pfleiderer (1997) described the use of groups similar to 2-[2-(2-Naphthalenyl)ethoxy]adenosine in the protection of amino functions of aglycone residues during the synthesis of nucleotides, particularly for monomeric building blocks in nucleoside-functionalized supports (Wagner & Pfleiderer, 1997).

DNA Binding Agents : Kundu (1980) synthesized derivatives related to 2-[2-(2-Naphthalenyl)ethoxy]adenosine for potential applications as DNA binding agents. These compounds exhibited growth inhibitory effects on leukemic cells and had the ability to bind to DNA and poly(deoxyribonucleotides) (Kundu, 1980).

Adenosine Receptor Studies : Makujina et al. (1993) investigated the effects of compounds like 2-[2-(2-Naphthalenyl)ethoxy]adenosine on porcine coronary artery, highlighting their role in pharmacological studies related to adenosine receptors (Makujina et al., 1993).

Synthesis of Naphthalenes : Kang et al. (2012) discussed the synthesis of functionalized naphthalenes, which is relevant to the chemical structure of 2-[2-(2-Naphthalenyl)ethoxy]adenosine. This synthesis process is significant in the development of complex organic compounds (Kang et al., 2012).

Study of Adenosine Receptors : Gao et al. (2004) examined the affinity and efficacy of 2-substituted adenosine derivatives at different human adenosine receptors, providing insights into the therapeutic potential of these compounds (Gao et al., 2004).

Probing Mechanistic and Energetic Basis : Holliday et al. (2002) used a compound structurally similar to 2-[2-(2-Naphthalenyl)ethoxy]adenosine in the Weak-Link Synthetic Approach, illustrating its potential in the creation of complex coordination complexes (Holliday et al., 2002).

Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase : Bressi et al. (2001) investigated adenosine analogues as inhibitors, providing insights into the structure-activity relationships of compounds like 2-[2-(2-Naphthalenyl)ethoxy]adenosine (Bressi et al., 2001).

properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(2-naphthalen-2-ylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c23-19-16-20(27(11-24-16)21-18(30)17(29)15(10-28)32-21)26-22(25-19)31-8-7-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,11,15,17-18,21,28-30H,7-8,10H2,(H2,23,25,26)/t15-,17-,18-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDBQJZQQFLFGG-QTQZEZTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Naphthalenyl)ethoxy]adenosine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)

![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)

![8-Methylbenz[a]anthracene](/img/structure/B135035.png)